molecular formula C22H24FN3O3S2 B11243526 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11243526
M. Wt: 461.6 g/mol
InChI Key: OJPAWUDCCSGWSS-UHFFFAOYSA-N
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Description

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C22H24FN3O3S2 and a molecular weight of 461.573 Da . This compound is characterized by its unique structure, which includes a quinoline ring substituted with diethylsulfamoyl and methyl groups, a sulfanyl linkage, and an acetamide moiety attached to a fluorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves multiple steps. The starting materials typically include 6-(diethylsulfamoyl)-4-methylquinoline and 4-fluorophenylacetic acid. The synthetic route may involve the following steps:

Chemical Reactions Analysis

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C and hydrogen gas), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfanyl and acetamide functionalities, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H24FN3O3S2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H24FN3O3S2/c1-4-26(5-2)31(28,29)18-10-11-20-19(13-18)15(3)12-22(25-20)30-14-21(27)24-17-8-6-16(23)7-9-17/h6-13H,4-5,14H2,1-3H3,(H,24,27)

InChI Key

OJPAWUDCCSGWSS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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